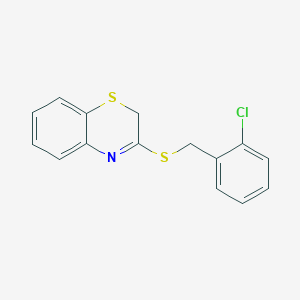

2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNS2/c16-12-6-2-1-5-11(12)9-19-15-10-18-14-8-4-3-7-13(14)17-15/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYNYVAQPCGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 2H-1,4-benzothiazin-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, sulfide derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to 2H-1,4-benzothiazin derivatives. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, derivatives have been evaluated for their ability to inhibit the release of glutamate, a neurotransmitter that can lead to excitotoxicity when released excessively during neuronal injury. In vitro models demonstrated that certain derivatives reduced glutamate release significantly, suggesting a protective mechanism against neuronal damage during ischemic events .

Acetylcholinesterase Inhibition

Another significant application of benzothiazine derivatives is their role as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for Alzheimer's disease, as inhibiting this enzyme can enhance cholinergic signaling in the brain. Compounds derived from 2H-benzothiazine structures have been synthesized and tested for their inhibitory effects on acetylcholinesterase, with promising results indicating non-cytotoxic profiles while maintaining effective inhibition .

Antimicrobial Activity

Antitubercular Agents

Compounds containing the benzothiazine structure have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. For example, 8-nitro-1,3-benzothiazin-4-one derivatives have emerged as potent antitubercular agents. The structural modifications made to these compounds have resulted in enhanced activity against drug-resistant strains of tuberculosis, positioning them as valuable candidates for further development .

Broad-Spectrum Antimicrobial Effects

Beyond tuberculosis, benzothiazine derivatives exhibit broad-spectrum antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth through different mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways .

Drug Development and Synthesis

Synthesis of Novel Derivatives

The synthesis of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Researchers have developed various synthetic routes that yield high-purity compounds suitable for biological testing. For instance, reactions involving benzaldehydes and active methylene nitriles have led to the creation of novel derivatives with improved pharmacological profiles .

Case Studies and Clinical Trials

Several case studies have documented the efficacy of benzothiazine derivatives in clinical settings. For example, compounds exhibiting neuroprotective effects are currently undergoing clinical trials aimed at assessing their safety and efficacy in treating neurodegenerative disorders. The ongoing research emphasizes the importance of this compound class in developing new therapeutic agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neuroprotection | Inhibition of glutamate release; potential treatment for Alzheimer's disease |

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling; non-cytotoxic profiles |

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis and other pathogens |

| Drug Development | Synthesis of novel derivatives; ongoing clinical trials |

Mechanism of Action

The mechanism of action of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Benzoxathiins

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C15H12O2S) shares a fused bicyclic core with the target compound but replaces the benzothiazine’s nitrogen with oxygen, forming a benzoxathiin system. The methoxy and thiophenyl substituents further enhance lipophilicity, contrasting with the 2-chlorobenzyl sulfide’s polarizable chlorine atom .

Benzoxazine-Based α2C-AR Agonists

Compounds A and B ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea] derivatives) feature a benzoxazine core with imidazole and urea substituents. These compounds exhibit high selectivity for α2C-adrenergic receptors (α2C-AR) but suffer from poor brain penetration due to their polarity, a limitation that 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide might circumvent via its lipophilic sulfide group. The chlorine atom in the target compound could also reduce metabolic degradation, a common issue with peripheral vasoconstrictors .

2H-1,4-Benzothiazines

Unsubstituted 2H-1,4-benzothiazines (e.g., 3a–3c) serve as foundational analogues. Prochiral derivatives like 3b (methyl-substituted) and 3c (phenyl-substituted) highlight the impact of substituents on reactivity and stereoselectivity during biocatalytic reductions. The target compound’s 2-chlorobenzyl group introduces steric hindrance that may impede enzymatic interactions, contrasting with smaller substituents in 3a–3c, which are more amenable to asymmetric reductions .

Physicochemical and Pharmacological Properties

Conformational Analysis

Ring puckering in benzothiazines, influenced by the Cremer-Pople parameters, affects molecular recognition. The 2-chlorobenzyl sulfide substituent likely induces non-planar puckering (amplitude q > 0.5 Å), altering binding kinetics compared to planar benzoxathiins or rigid benzoxazines .

Biological Activity

2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the existing literature.

Chemical Structure and Properties

The compound features a benzothiazine core combined with a chlorobenzyl sulfide moiety, which contributes to its unique biological activity. The molecular formula is with a molecular weight of approximately 253.79 g/mol. The presence of sulfur and nitrogen atoms in its structure is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial and antifungal activities. In a study involving the synthesis of fluconazole analogues, derivatives containing the benzothiazine structure were evaluated against various fungal strains, showing promising results against Candida species .

| Activity | Target Organisms | Effectiveness |

|---|---|---|

| Antibacterial | Gram-positive bacteria | Moderate to high |

| Antifungal | Candida spp. | Potent inhibitors |

Acetylcholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase inhibitor , which may have implications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.

The mechanism by which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound binds to acetylcholinesterase, blocking its activity.

- Increased Acetylcholine Levels : This inhibition results in elevated acetylcholine concentrations in synaptic clefts, enhancing cholinergic transmission.

- Antimicrobial Action : It disrupts cellular processes in bacteria and fungi, potentially through interference with their metabolic pathways.

Comparative Analysis with Similar Compounds

When compared to other benzothiazine derivatives, such as 2H-1,4-benzothiazin-3-one, this compound shows distinct biological activities due to its unique structural features. While other derivatives may exhibit anti-inflammatory or calcium antagonistic properties, this compound's dual action as an antimicrobial agent and enzyme inhibitor sets it apart.

| Compound | Activity | Unique Features |

|---|---|---|

| 2H-1,4-benzothiazin-3-one | Calcium antagonism | Lacks antibacterial properties |

| This compound | Antimicrobial, Acetylcholinesterase inhibition | Unique chlorobenzyl sulfide moiety |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 2H-1,4-benzothiazin structures:

- Fluconazole Analogues : A series of fluconazole analogues incorporating benzothiazine moieties were synthesized and screened for antifungal activity. Compounds demonstrated significant inhibition against Candida strains .

- Neuroprotective Studies : Investigations into the neuroprotective effects of acetylcholinesterase inhibitors have highlighted the potential role of benzothiazine derivatives in enhancing cognitive function in models simulating Alzheimer's disease.

Q & A

Q. How can the synthesis of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide be optimized for academic research?

- Methodological Answer : Begin by evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yield and purity. For example, thioether bond formation between benzothiazine and 2-chlorobenzyl chloride may require controlled pH and inert atmospheres to prevent oxidation. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound. Compare yields under varying conditions (e.g., 60°C vs. room temperature) to identify optimal parameters .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Use H and C NMR to confirm the benzothiazine core and 2-chlorobenzyl substituent. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfanyl-linked methylene groups (δ 3.5–4.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peak at m/z 338.02).

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond angles, particularly for the sulfur-containing moieties .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store at 4°C, 25°C, and 40°C for 30 days; analyze degradation via HPLC.

- Light : UV-Vis irradiation (254 nm) to assess photolytic stability.

- Humidity : Monitor hygroscopicity by comparing mass changes in desiccated vs. humid environments. Report degradation products (e.g., oxidized sulfides) using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches.

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line heterogeneity, solvent effects). For example, discrepancies in IC values may arise from DMSO concentration differences in cell viability assays .

- Dose-Response Reproducibility : Replicate experiments under strictly controlled conditions (e.g., ATP levels, pH, oxygen tension) to isolate compound-specific effects .

Q. How can computational modeling elucidate the compound’s structure-activity relationship (SAR) for drug discovery?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases).

- QSAR Analysis : Correlate electronic (HOMO-LUMO gaps) and steric (Cl substituent position) properties with bioactivity. For example, the 2-chlorobenzyl group may enhance lipophilicity and membrane penetration .

- Mutagenesis Studies : Pair computational predictions with site-directed mutagenesis of target proteins to validate binding pockets .

Q. What advanced chromatographic methods improve quantification in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity. Optimize collision energy for MRM transitions (e.g., 338 → 154 m/z).

- Matrix Effects Mitigation : Use isotope-labeled internal standards (e.g., C-labeled analog) to correct for ion suppression in biological samples .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C. Note that the sulfanyl group may confer pH-dependent solubility (e.g., improved in basic buffers).

- Molecular Dynamics (MD) Simulations : Model solvation shells to predict interactions with solvent molecules. For instance, chlorobenzyl groups may aggregate in aqueous media, reducing apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.